6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one
Description
6-Chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a chlorinated chromenone core and a 3,5-dimethylbenzenesulfonyl substituent. Its structural features align with pharmacologically active coumarins, which are known for roles in kinase inhibition, anticancer activity, and enzyme targeting .
Properties
IUPAC Name |
6-chloro-3-(3,5-dimethylphenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-10-5-11(2)7-14(6-10)23(20,21)16-9-12-8-13(18)3-4-15(12)22-17(16)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKLOPADPBGMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Protocol
The reaction involves cyclizing 6-chlororesorcinol with ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated sulfuric acid).
Reaction Conditions:
-
Reactants:
-
6-Chlororesorcinol (1 equiv)
-
Ethyl acetoacetate (1.2 equiv)
-
-
Catalyst: H₂SO₄ (10 mol%)
-
Temperature: 80–100°C
-
Duration: 4–6 hours
Mechanism:
-
Protonation of the carbonyl oxygen in ethyl acetoacetate by H₂SO₄.
-
Electrophilic attack on 6-chlororesorcinol, forming a keto-enol intermediate.
-
Cyclization and dehydration to yield 6-chloro-4-methyl-2H-chromen-2-one.
-
Demethylation (if required) to obtain 6-chloro-2H-chromen-2-one.
Yield: 65–75% after recrystallization from ethanol.
Sulfonylation at Position 3
Introducing the 3,5-dimethylbenzenesulfonyl group at position 3 requires nucleophilic aromatic substitution (NAS) or Friedel-Crafts sulfonylation , depending on the reactivity of the chromen-2-one core.
Nucleophilic Aromatic Substitution (NAS)
This method leverages the electron-deficient nature of the chromen-2-one system to facilitate sulfonyl group incorporation.
Reagents:
-
6-Chloro-2H-chromen-2-one (1 equiv)
-
3,5-Dimethylbenzenesulfonyl chloride (1.5 equiv)
-
Base: Pyridine or K₂CO₃ (2 equiv)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve 6-chloro-2H-chromen-2-one in anhydrous DCM.
-
Add pyridine to scavenge HCl, followed by dropwise addition of 3,5-dimethylbenzenesulfonyl chloride.
-
Stir at 25°C for 12–18 hours.
-
Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insight:
-
The base deprotonates the α-hydrogen at position 3, generating a resonance-stabilized enolate.
-
The enolate attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the C–S bond.
Friedel-Crafts Sulfonylation
For electron-rich chromen-2-ones, Lewis acid-catalyzed sulfonylation can be employed.
Reagents:
-
AlCl₃ (1.2 equiv) as catalyst
-
3,5-Dimethylbenzenesulfonyl chloride (1.2 equiv)
-
Solvent: Nitromethane
Procedure:
-
Mix AlCl₃ and sulfonyl chloride in nitromethane at 0°C.
-
Add 6-chloro-2H-chromen-2-one and stir at 25°C for 6 hours.
-
Work up with dilute HCl and purify via recrystallization.
Optimization and Challenges
Solvent and Base Selection
Temperature Control
-
Low temperatures (0–5°C) minimize decomposition of sulfonyl chloride.
-
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (65%).
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, H-5), 7.89 (s, 2H, aryl-H), 7.52 (d, J = 8.4 Hz, 1H, H-7), 6.41 (s, 1H, H-3), 2.57 (s, 6H, CH₃).
-
IR (KBr): 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
-
MS (ESI): m/z 387.1 [M+H]⁺.
Purity: ≥98% by HPLC (C18 column, acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| NAS with Pyridine | 60 | 18 | Moderate | High |
| Friedel-Crafts | 55 | 6 | Low | Moderate |
| Microwave-Assisted | 65 | 0.5 | High | High |
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors are preferred:
-
Residence Time: 10 minutes.
-
Throughput: 1 kg/day using 3,5-dimethylbenzenesulfonyl chloride (commercial price: $120/mol).
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce the chromenone ring.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or desulfonylated compounds.
Scientific Research Applications
6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The 3,5-dimethylbenzenesulfonyl group distinguishes this compound from other coumarin derivatives. Key comparisons include:
Key Observations :
- The target compound’s LogP is likely lower than 6,8-dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one (4.1 vs. ~3.2), suggesting reduced lipophilicity due to the sulfonyl group .
Kinase Inhibition
- 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one : Inhibits MARK4 kinase (IC₅₀ = 7.8 µM) and reduces HepG2 cell viability (IC₅₀ = 15.9 µM) . The dichloro and methoxy groups may enhance hydrophobic interactions with kinase pockets.
- Target Compound : While activity data are unavailable, the sulfonyl group’s electron-withdrawing nature could modulate binding to kinases like MARK4 by altering charge distribution or hydrogen-bonding patterns .
UROD Inhibition
Coumarins with 2H-chromen-2-one moieties (e.g., scopolin, isopraeroside IV) inhibit uroporphyrinogen decarboxylase (UROD) via pi-cation interactions (Arg37) and hydrogen bonds (Tyr164) .
Cytotoxicity
Hybrid coumarins with pyridine, thiazole, or pyrazole substituents (e.g., from ) show cytotoxicity against cancer cells. The sulfonyl group in the target compound could mimic these heterocycles’ hydrogen-bonding capabilities but may lack the π-π stacking efficiency of aromatic systems like thiazole .
Biological Activity
Overview
6-Chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one (CAS No. 950258-98-7) is a synthetic organic compound belonging to the chromenone class. Chromenones are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound, specifically, is notable for its potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a chromenone core with a chloro substituent at the 6-position and a sulfonyl group attached to a 3,5-dimethylbenzene moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClO4S |
| Molecular Weight | 348.80 g/mol |
| CAS Number | 950258-98-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro and sulfonyl groups enhance its binding affinity and specificity, thereby modulating the activity of these targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can interact with receptors to alter signaling pathways associated with disease processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic markers.
Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic cell death markers.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Research Findings :
- E. coli and S. aureus : The compound exhibited inhibitory effects on both Gram-negative and Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be within a range that suggests potential for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds.
| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 6-Chloro-2H-chromen-2-one | Moderate | Low | Precursor structure |
| 3,5-Dimethylbenzenesulfonyl chloride | None | None | Sulfonyl precursor |
| Other Chromenones (e.g., Kaempferol) | High | Moderate | Different functional groups |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-chloro-3-(3,5-dimethylbenzenesulfonyl)-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the chromenone core using 3,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). A similar protocol for a related compound achieved an 85% yield by reacting 3c (chromenone derivative) with ethylthioamide (ETH) in a polar aprotic solvent (e.g., DMF) at 80–100°C . Optimization involves adjusting stoichiometry, solvent choice (e.g., dichloromethane vs. DMF), and temperature to minimize side reactions. Monitoring via TLC (Rf ~0.75 in hexane/ethyl acetate) ensures reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- 1H-NMR : Look for aromatic protons (δ 7.2–7.5 ppm for chromenone and sulfonyl-substituted aryl groups) and methyl groups (δ 1.26 ppm for -CH3) .
- IR : Confirm sulfonyl (S=O) stretches at ~1255 cm⁻¹ and carbonyl (C=O) at ~1718 cm⁻¹ .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (M+H)+ and fragmentation patterns.
Q. How can researchers validate the purity of this compound, and what impurities are commonly observed during synthesis?
- Methodology : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Common byproducts include unreacted sulfonyl chloride or incomplete sulfonylation derivatives. Reference standards for related impurities (e.g., EP-grade impurities like [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile) can guide method development .
Advanced Research Questions
Q. What computational tools and crystallographic methods are recommended for resolving structural ambiguities in this compound?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids and molecular geometry .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer, as demonstrated for similar chromenone hybrids .
Q. How do noncovalent interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability and reactivity of this compound?
- Methodology : Analyze single-crystal data to identify key interactions. For example, C–H···O bonds between the sulfonyl group and chromenone oxygen enhance lattice stability. DFT calculations (e.g., at B3LYP/6-31G* level) can model interaction energies and molecular electrostatic potentials (MEPs) .
Q. What strategies are effective for addressing contradictory biological activity data across studies (e.g., varying IC50 values in anticancer assays)?
- Methodology :
- SAR Studies : Systematically modify substituents (e.g., halogen position, sulfonyl group) to isolate pharmacophores. For example, replacing bromine with chlorine alters electron-withdrawing effects, impacting target binding .
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to reduce variability. Validate results via dose-response curves and replicate experiments .
Q. How can researchers leverage this compound’s sulfonyl group for targeted drug design, particularly in enzyme inhibition?
- Methodology : The sulfonyl moiety acts as a hydrogen-bond acceptor, enabling interactions with catalytic residues (e.g., in HSP90 or kinase targets). Docking studies (AutoDock Vina) and molecular dynamics simulations can predict binding modes. For instance, in-silico designs targeting the Plasmodium falciparum riboswitch highlight the sulfonyl group’s role in stabilizing inhibitor-RNA interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
